3,5-Bis(trifluoromethyl)benzamide
Overview
Description
3,5-Bis(trifluoromethyl)benzamide is a chemical compound that has garnered attention due to its utility in various scientific disciplines. It is a derivative of benzamide with two trifluoromethyl groups attached to the benzene ring. This compound is of particular interest in supramolecular chemistry, where it serves as a building block for the synthesis of complex molecular structures. Its unique properties have led to its use in applications ranging from nanotechnology to biomedical fields .
Synthesis Analysis
The synthesis of 3,5-bis(trifluoromethyl)benzamide derivatives can be achieved through several methods. One approach involves the bromination, carboxylation, and subsequent chlorination of 1,3-bis(trifluoromethyl)benzene, yielding 3,5-bis(trifluoromethyl)benzoyl chloride as an intermediate, which can then be converted to the benzamide derivative10. Another method includes a biomimetic transamination reaction, where 3,5-bis(trifluoromethyl)benzaldehyde is converted to the corresponding benzylamine . These synthetic routes highlight the compound's versatility and the potential for large-scale production.
Molecular Structure Analysis
The molecular structure of 3,5-bis(trifluoromethyl)benzamide is characterized by the presence of two electron-withdrawing trifluoromethyl groups, which can significantly influence the compound's reactivity and interaction with other molecules. The trifluoromethyl groups are known to enhance the acidity of adjacent hydrogen atoms, which can be beneficial in catalytic processes . Additionally, the benzamide moiety itself is a common feature in many biologically active compounds, which may contribute to the compound's utility in biomedical applications .
Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)benzamide and its derivatives exhibit high catalytic activity in various chemical reactions. For instance, epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide has been shown to catalyze the asymmetric nitro-Michael reaction of furanones with excellent yields and selectivity . This demonstrates the compound's potential as a catalyst in the synthesis of enantiomerically pure substances, which is crucial in the pharmaceutical industry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-bis(trifluoromethyl)benzamide derivatives are influenced by the presence of the trifluoromethyl groups. These groups contribute to the compound's solubility in organic solvents, which is essential for its processability in various applications . The compound's derivatives also exhibit high thermal stability, making them suitable for use in high-temperature applications . Furthermore, the introduction of the trifluoromethyl groups can enhance the material's electroactive properties, as observed in aromatic polyamides containing the 3,5-bis(trifluoromethyl)triphenylamine moiety .
Scientific Research Applications
Polymeric Materials Development
Electroactive and Solution-processable Aromatic Polyamides : Aromatic polyamides incorporating 3,5-bis(trifluoromethyl)triphenylamine moiety were developed. These polymers are notable for their solubility in common organic solvents, ability to form transparent and flexible films, and significant thermal stability. Their electroactive properties were demonstrated through reversible oxidation, indicating potential applications in advanced electronic devices (Hsiao & Wu, 2017).
Organo-soluble Aromatic Polyamides : The synthesis of new polyamides from semifluorinated aromatic diamines, including structures related to 3,5-bis(trifluoromethyl)benzene, has been reported. These materials exhibit excellent solubility, high molecular weights, and thermal stability, with clear and flexible film-forming capabilities. Such properties suggest their use in high-performance plastics and coatings (Bera et al., 2012).
Highly Transparent Polyimide Films : Novel polyimides containing flexible ether linkages and trifluoromethyl groups were synthesized, showing high optical transparency, low coloration, and excellent thermal stability. These characteristics make them suitable for applications in optoelectronics and as insulating materials in electronics (Yang et al., 2006).
Catalytic and Synthetic Applications
- Asymmetric Nitro-Michael Reaction Catalysis : A novel epi-quinine-derived 3,5-bis(CF3)benzamide exhibited high catalytic activity in the asymmetric nitro-Michael reaction. This work showcases the application of 3,5-bis(trifluoromethyl)benzamide derivatives in facilitating highly selective and efficient organic transformations (Sekikawa et al., 2015).
Synthesis of Advanced Intermediates
- Improved Synthesis of Phenyl Grignard Reagents : Research focusing on the safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents from related bromides highlights the utility of 3,5-bis(trifluoromethyl)benzamide derivatives in the synthesis of complex molecules. These reagents are crucial for creating advanced intermediates in organic synthesis, despite their potential reactivity and explosiveness (Leazer et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOPIKHMZIOWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176772 | |
Record name | 3,5-Bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzamide | |
CAS RN |
22227-26-5 | |
Record name | 3,5-Bis(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22227-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022227265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(trifluoromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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